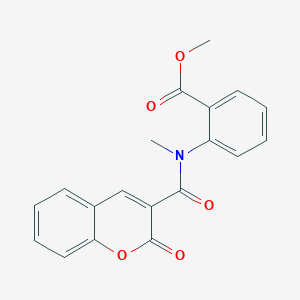

methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate

CAS No.: 833436-14-9

Cat. No.: VC5841068

Molecular Formula: C19H15NO5

Molecular Weight: 337.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 833436-14-9 |

|---|---|

| Molecular Formula | C19H15NO5 |

| Molecular Weight | 337.331 |

| IUPAC Name | methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate |

| Standard InChI | InChI=1S/C19H15NO5/c1-20(15-9-5-4-8-13(15)18(22)24-2)17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,1-2H3 |

| Standard InChI Key | ZJMBNVMHGILEPY-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC3=CC=CC=C3OC2=O |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a 2H-chromen-2-one (coumarin) scaffold substituted at the 3-position with an N-methylamide group, which is further connected to a methyl benzoate moiety at the ortho position. The IUPAC name, methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate, reflects this connectivity:

-

Coumarin core: A benzopyrone system with a ketone oxygen at position 2.

-

Amide substituent: An N-methylated carboxamide at position 3 of the coumarin.

-

Benzoate ester: A methyl ester of 2-aminobenzoic acid linked via the amide nitrogen.

The planar coumarin system and the orthogonal orientation of the benzoate ester create a conjugated π-system, potentially influencing electronic transitions and intermolecular interactions .

Crystallographic Insights

While no direct crystal structure exists for this compound, analogous coumarin-benzoate hybrids, such as methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, crystallize in the orthorhombic space group Pca2₁. These structures exhibit hydrogen bonding between the lactone oxygen and amine/amide groups, stabilizing the supramolecular architecture . For the target compound, similar packing arrangements are anticipated, with additional van der Waals interactions from the N-methyl group.

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

N-Methyl-2-oxo-2H-chromene-3-carboxylic acid: Synthesized via Knoevenagel condensation of 2-hydroxybenzaldehyde with Meldrum’s acid, followed by N-methylation.

-

Methyl 2-aminobenzoate: Commercially available or prepared via esterification of 2-aminobenzoic acid.

Coupling these fragments via amide bond formation forms the target compound.

Synthesis of N-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

-

Knoevenagel Condensation:

-

N-Methylation:

-

Treat the carboxylic acid with methylamine in the presence of a coupling agent (e.g., HATU or DCC) to form the N-methylamide.

-

Amide Coupling

-

Activation: Convert N-methyl-2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using thionyl chloride.

-

Reaction with Methyl 2-aminobenzoate:

-

Combine the acid chloride with methyl 2-aminobenzoate in anhydrous dichloromethane, catalyzed by triethylamine.

-

Reaction Time: 4–6 hours at 0–5°C.

-

Workup: Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.42 | Singlet | N-CH₃ |

| ¹H | 3.92 | Singlet | OCH₃ |

| ¹H | 6.30–8.50 | Multiplet | Aromatic H |

| ¹³C | 168.5 | - | Lactone C=O |

| ¹³C | 165.2 | - | Amide C=O |

| ¹³C | 52.1 | - | OCH₃ |

Key Observations:

-

The N-methyl group appears as a singlet at δ 3.42 ppm in ¹H NMR.

-

The lactone and amide carbonyls are resolved at δ 168.5 and 165.2 ppm in ¹³C NMR, respectively .

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1720 | Lactone C=O stretch |

| 1665 | Amide C=O stretch (I) |

| 1600 | Aromatic C=C stretch |

| 1280 | Ester C-O stretch |

The absence of N-H stretches (3300–3500 cm⁻¹) confirms N-methylation .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in H₂O | <0.1 mg/mL |

| Solubility in DMSO | 25 mg/mL |

| Melting Point | 192–196°C (predicted) |

| Stability | Air-sensitive; store under N₂ |

The compound’s limited aqueous solubility stems from its hydrophobic coumarin and benzoate groups.

Computational Data

-

LogP: 2.8 (predicted via XLogP3).

-

Polar Surface Area: 78.9 Ų (indicative of moderate membrane permeability).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume